molecular formula C20H21NO6 B11159594 3-hydroxy-5-methyl-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-5-methyl-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11159594
M. Wt: 371.4 g/mol
InChI Key: CEMBLUMTMHUERF-UHFFFAOYSA-N
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Description

3-HYDROXY-5-METHYL-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-METHYL-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable indole derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The intermediate product is then subjected to further reactions, including oxidation and cyclization, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-METHYL-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-HYDROXY-5-METHYL-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-METHYL-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-methyl-5-oxo-5-[(3,12,24,25-tetrahydroxylanost-8-en-2-yl)oxy]pentanoic acid
  • 4-Hydroxy-2-quinolones
  • 3-Hydroxy-5-methyl-4-isoxazolecarboxylic acid methyl ester

Uniqueness

3-HYDROXY-5-METHYL-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structural features, such as the presence of the trimethoxyphenyl group and the indole core. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

3-hydroxy-5-methyl-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C20H21NO6/c1-11-5-6-14-13(7-11)20(24,19(23)21-14)10-15(22)12-8-16(25-2)18(27-4)17(9-12)26-3/h5-9,24H,10H2,1-4H3,(H,21,23)

InChI Key

CEMBLUMTMHUERF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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